

Technical Support Center: Propionyl-L-Carnitine (PLC) Dosage Optimization

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Compound of Interest		
Compound Name:	Propionylcarnitine	
Cat. No.:	B099956	Get Quote

Welcome to the technical support center for propionyl-L-carnitine (PLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing PLC dosage for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for propionyl-L-carnitine?

A1: Propionyl-L-carnitine (PLC) is a derivative of L-carnitine that plays a crucial role in cellular energy metabolism.[1][2] Its primary functions include:

- Mitochondrial Energy Production: PLC facilitates the transport of long-chain fatty acids into
 the mitochondria for β-oxidation and subsequent ATP generation.[3][4] It also provides
 propionyl-CoA, which can be converted to succinyl-CoA, an intermediate of the Krebs cycle.
 This process, known as anaplerosis, helps replenish the cycle's intermediates, which is
 particularly beneficial in ischemic conditions.[2][3]
- Endothelial Function and Vasodilation: PLC stimulates the production of nitric oxide (NO), a
 potent vasodilator, in endothelial cells.[2] It achieves this by activating endothelial nitric oxide
 synthase (eNOS) through the AMPK/Src/PI3K/Akt signaling pathway.[5]
- Antioxidant Properties: PLC exhibits free radical scavenging activity and can reduce reactive oxygen species (ROS), thereby protecting tissues from oxidative damage.[1][6][7] Some







studies suggest it may increase the expression of antioxidant enzymes like superoxide dismutase (SOD).[8]

Q2: How does the therapeutic effect of PLC differ from that of L-carnitine?

A2: While both compounds are involved in fatty acid metabolism, PLC offers some distinct advantages. Due to its propionyl group, PLC can serve as an anaplerotic substrate for the Krebs cycle, a property not shared by L-carnitine.[3] This makes it particularly effective in improving the metabolism of ischemic muscles.[3][9] In clinical studies on patients with peripheral vascular disease, PLC was found to be more effective than an equimolar dose of L-carnitine at improving maximal walking distance, suggesting a superior metabolic effect.[9][10]

Q3: What are the typical dosage ranges for PLC in preclinical and clinical studies?

A3: Dosages vary significantly based on the model system and therapeutic goal.

- Animal Studies: In studies on spontaneously hypertensive rats, a common oral dose for improving endothelial dysfunction is 200 mg/kg daily.[6][8][11]
- Human Clinical Trials: Oral dosages in humans typically range from 1 to 3 grams per day, often divided into two or three doses. For instance, doses of 500-1500 mg twice daily have been used for vascular disorders, while 500 mg three times daily has been used for congestive heart failure and chronic angina.[12][13] A dose of 2 grams per day is common in studies for peripheral artery disease and erectile dysfunction.[12][14][15]

Q4: What are the key pharmacokinetic parameters to consider when designing an experiment?

A4: Following intravenous administration in healthy males, PLC is rapidly cleared. It has a half-life of approximately 1.09 hours and a clearance rate of 11.6 L/h at a 1g dose.[16][17] A significant portion of PLC is hydrolyzed to L-carnitine, which becomes its major metabolite.[16] PLC and its metabolites undergo extensive renal tubular reabsorption, a process that can become saturated at higher doses, leading to increased urinary excretion.[16][17] After oral administration of L-carnitine, its half-life is considerably longer than that of its acetyl and propionyl esters.[18][19]

Q5: How should PLC be stored and prepared for experimental use?



A5: PLC hydrochloride is typically a white, crystalline solid.[20]

- Storage: For long-term stability (years), the solid powder should be stored at -20°C.[20][21]
- Solution Preparation: PLC is soluble in water (≥ 150 mg/mL).[21] Stock solutions should be prepared fresh if possible.[22] If storage is necessary, aqueous solutions can be aliquoted and stored at -20°C for up to one month.[21][22] Avoid repeated freeze-thaw cycles.[21] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[22]

Data Presentation: Dosage and Pharmacokinetics

Table 1: Recommended Oral Dosages of Propionyl-L-Carnitine in Human Clinical Trials

Therapeutic Area	Dosage	Frequency	Study Population
Peripheral Artery Disease	2 g/day	Once Daily	Patients with intermittent claudication[14][15]
Congestive Heart Failure	500 mg	3 times/day	Patients with mild to moderate (NYHA class II-III) CHF[12] [13]
Chronic Angina	500 mg	3 times/day	Patients with stable effort angina[12]
Vascular Disorders	500-1500 mg	2 times/day	General vascular conditions[12]
Ulcerative Colitis	1-2 g/day	Once Daily	Patients with mild-to- moderate UC[23][24]
"Male Menopause" Symptoms	2 g/day	Once Daily	In combination with 2g acetyl-L-carnitine[12]

Table 2: Pharmacokinetic Parameters of Intravenous Propionyl-L-Carnitine (1g Dose) in Healthy Males[16][17]



Parameter	Mean Value (± S.D.)	Unit
Half-life (t½)	1.09 (± 0.15)	hours
Clearance (CL)	11.6 (± 0.24)	L/h
Volume of Distribution (Vd)	18.3 (± 2.4)	L
% Dose Excreted Unchanged	18.1 (± 5.5)	%

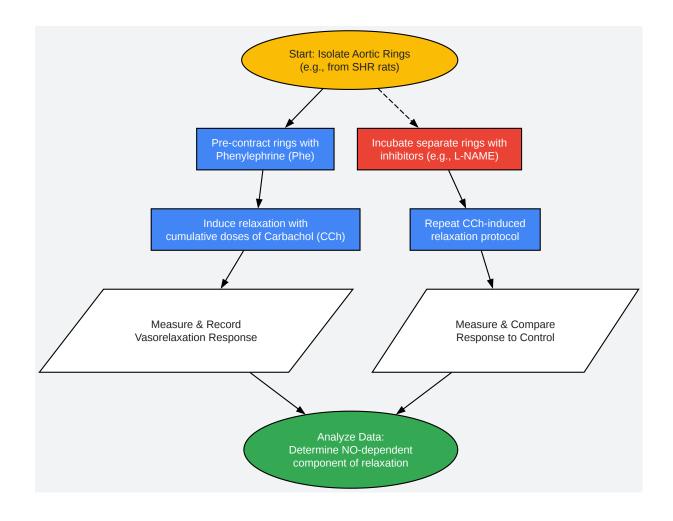
Signaling Pathways and Experimental Workflows



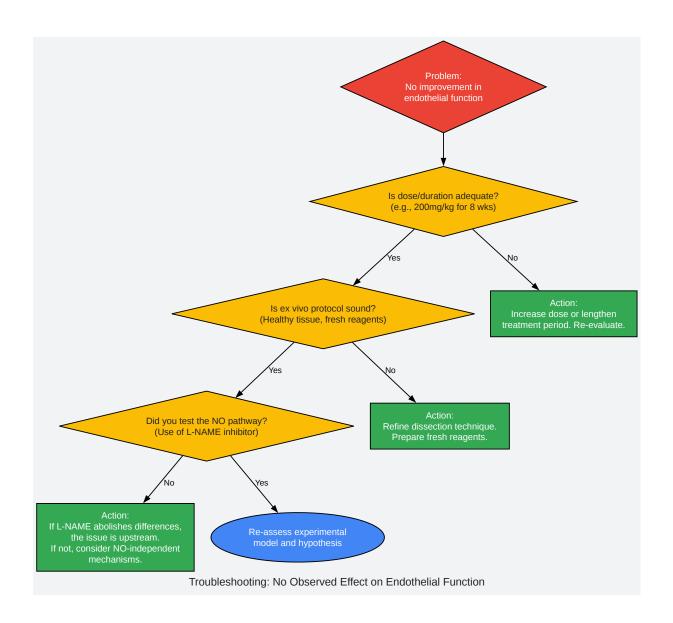
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Caption: PLC signaling pathway leading to eNOS activation and NO production.[5]









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